3-Amino-6-chloro-5-methylpyrazine-2-carboxylic acid
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Overview
Description
3-Amino-6-chloro-5-methylpyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6ClN3O2. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-5-methylpyrazine-2-carboxylic acid typically involves the chlorination and amination of pyrazine derivatives. One common method includes the following steps:
Chlorination: Starting with 5-methylpyrazine-2-carboxylic acid, chlorination is carried out using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-5-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of hydroxylated or alkoxylated derivatives.
Scientific Research Applications
3-Amino-6-chloro-5-methylpyrazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: This compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-5-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile
- 5-Methyl-2-pyrazinecarboxylic acid
- 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Uniqueness
3-Amino-6-chloro-5-methylpyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the pyrazine ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C6H6ClN3O2 |
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Molecular Weight |
187.58 g/mol |
IUPAC Name |
3-amino-6-chloro-5-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H6ClN3O2/c1-2-4(7)10-3(6(11)12)5(8)9-2/h1H3,(H2,8,9)(H,11,12) |
InChI Key |
UBNBEABICAGYQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)C(=O)O)Cl |
Origin of Product |
United States |
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